molecular formula C14H12N2O4 B11738185 N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine

N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine

Cat. No.: B11738185
M. Wt: 272.26 g/mol
InChI Key: MKIQSBCXQDUIIS-UHFFFAOYSA-N
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Description

N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine is an organic compound that features a nitrophenoxy group attached to a phenylethylidene moiety, with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine typically involves the reaction of 2-nitrophenol with phenylethylidene hydroxylamine under specific conditions. One common method involves the use of polyphosphoric acid (PPA) and Lewis acids to facilitate the intramolecular cyclization of N-hydroxy-2-phenoxyacetamides . This method results in the formation of the desired compound with good yields under milder conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Oxone and other peroxides.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrones and oximes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine involves its interaction with molecular targets through its functional groups. The nitrophenoxy group can participate in electron transfer reactions, while the hydroxylamine group can form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine is unique due to its specific combination of a nitrophenoxy group and a phenylethylidene moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine

InChI

InChI=1S/C14H12N2O4/c17-15-12(11-6-2-1-3-7-11)10-20-14-9-5-4-8-13(14)16(18)19/h1-9,17H,10H2

InChI Key

MKIQSBCXQDUIIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)COC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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